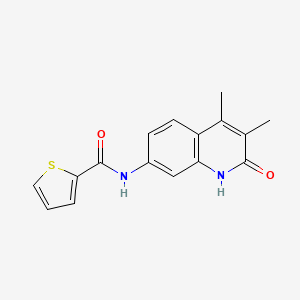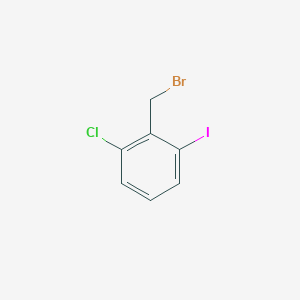
N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H14N2O2S and its molecular weight is 298.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
Research into quinoline and thiophene derivatives has demonstrated significant potential in the realm of antimicrobial and antifungal applications. A study by Desai et al. (2011) synthesized a series of compounds exhibiting in vitro antibacterial and antifungal activities against a range of pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans, showcasing the versatility of these compounds in combating various microbial threats (Desai, Dodiya, & Shihora, 2011).
Photostabilization of Polymers
Another application of thiophene derivatives is in the photostabilization of polymers. Balakit et al. (2015) demonstrated that newly synthesized thiophenes could significantly reduce the photodegradation of poly(vinyl chloride) films, suggesting their utility in extending the life and maintaining the integrity of PVC materials under UV exposure (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Antitubercular Activity
The fight against tuberculosis has also benefited from the development of quinoline derivatives. Marvadi et al. (2020) explored novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, identifying several analogs with promising antitubercular properties against Mycobacterium tuberculosis, highlighting the potential of these compounds in therapeutic applications (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Anticancer Properties
Quinoline derivatives have been identified as potential anticancer agents. A study highlighted the synthesis and evaluation of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, demonstrating significant cytotoxic activity against cancer cells and in vivo antitumor activity, which suggests their potential in cancer therapy (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives have found applications in the development of organic light-emitting diodes (OLEDs). The synthesis of certain quinoline-based compounds has led to improvements in the photoelectric conversion efficiency of dye-sensitized solar cells, indicating their potential in enhancing the performance of OLEDs and similar technologies (Wu, Meng, Li, Teng, & Hua, 2009).
Eigenschaften
IUPAC Name |
N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-9-10(2)15(19)18-13-8-11(5-6-12(9)13)17-16(20)14-4-3-7-21-14/h3-8H,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRPFSKBPRBFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506269.png)
![N-(2,4-difluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506270.png)
![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2506271.png)

![Ethyl 5-acetamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2506278.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2506280.png)

![N-(sec-butyl)-3-(2-methyl-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2506283.png)

![1,3-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B2506285.png)
![3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide](/img/structure/B2506287.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2506291.png)
